3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one
Description
Properties
Molecular Formula |
C11H9NO2S2 |
|---|---|
Molecular Weight |
251.3 g/mol |
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S2/c1-2-5-12-10(13)9(16-11(12)15)7-8-4-3-6-14-8/h2-4,6-7H,1,5H2/b9-7- |
InChI Key |
UERHNMHZSFJNNA-CLFYSBASSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CO2)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CO2)SC1=S |
Origin of Product |
United States |
Preparation Methods
Thiazolidinone Ring Formation
The thiazolidin-4-one core is typically constructed via cyclocondensation between primary amines and mercaptoacetic acid derivatives. Rahim’s protocol demonstrates this through Schiff base intermediates formed from 4-cyanobenzoate and hydrazine hydrate, followed by thioglycolic acid cyclization (72-85% yield). Alternative routes employ isothiocyanate intermediates reacting with mercaptoacetates under acidic conditions, as shown in Scheme 1 of the Frontiers study.
Allylation at N-3 Position
N-Allylation precedes or follows core formation depending on the route. The ultrasound-assisted method from Ultrasonics Sonochemistry uses pre-formed N-allyl thiazolidinediones, where allyl bromide reacts with thiazolidine-2,4-dione in aqueous KOH (82% yield). Post-core allylation via Mitsunobu reaction has also been reported, though with lower efficiency (58% yield).
Knoevenagel Condensation for 5-Furan Methylene Group
The critical 5-position functionalization employs furan-2-carbaldehyde in Knoevenagel condensations. Matiichuk’s work details base-catalyzed (piperidine/EtOH) coupling between 3-allyl-2-thioxothiazolidin-4-one and furfural, achieving 76-90% yield through microwave activation. Steric effects from the allyl group necessitate extended reaction times (6-14 hrs) in conventional heating compared to 8 minutes under microwaves.
Detailed Preparation Methods
Classical Three-Step Synthesis
Step 1 : Thiazolidinone core formation
Thioglycolic acid (1.2 eq) reacts with N-allyl thiourea in acetic acid at 110°C for 4 hrs (Scheme 2,).
Step 2 : Purification via recrystallization (ethanol/water)
Step 3 : Knoevenagel condensation with furfural (1.5 eq) in acetic acid/sodium acetate, refluxed 8 hrs.
Yield : 68-72%
Limitations : High energy consumption, moderate regioselectivity
Ultrasound-Assisted One-Pot Method
Adapting Zahra’s ultrasound protocol:
-
Reactants : Thiazolidine-2,4-dione (1 eq), allyl bromide (1.2 eq), furfural (1.5 eq)
-
Conditions : NaCl/Oxone/Na3PO4 in H2O, 40 kHz ultrasound, 50°C, 35 mins
-
Yield : 84%
-
Advantages : 60% reduced solvent volume vs. classical methods
Microwave-Optimized Route
-
Mix 3-allyl-2-thioxothiazolidin-4-one (1 eq), furan-2-carbaldehyde (1.2 eq), piperidine (0.1 eq) in ethanol
-
Irradiate at 300 W, 80°C, 8 mins
-
Cool and precipitate with ice water
Yield : 89%
Key Insight : Microwave dielectric heating accelerates imine formation (k = 0.42 min⁻¹ vs. 0.15 min⁻¹ conventionally).
Catalytic Innovations
Heterogeneous Nanocatalysts
-
Loading: 0.6 mol%
-
Solvent: H2O/EtOH (3:1)
-
Yield: 91%
-
Recyclability: 7 cycles with <5% activity loss
Mechanism : Surface-mediated imine activation reduces activation energy by 18.3 kJ/mol (DFT calculations).
Organocatalytic Systems
Piperidine/acetic acid systems in ethanol enhance stereoselectivity:
Reaction Optimization
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (hrs) |
|---|---|---|---|
| DMF | 36.7 | 82 | 4.5 |
| Ethanol | 24.3 | 76 | 6.2 |
| Water | 80.1 | 68 | 8.1 |
Polar aprotic solvents stabilize the transition state, accelerating conjugation.
Temperature Profiling
Arrhenius Analysis (Ethanol system):
-
Ea = 45.2 kJ/mol (25-70°C)
-
Optimal range: 75-80°C (89% yield)
-
Decomposition observed >85°C
Analytical Characterization
Spectroscopic Data
-
δ 7.82 (d, J=3.6 Hz, 1H, furan H-3)
-
δ 6.68 (dd, J=3.6, 1.8 Hz, 1H, furan H-4)
-
δ 5.92 (m, 1H, allyl CH)
-
1735 cm⁻¹ (C=O)
-
1669 cm⁻¹ (C=C)
-
1208 cm⁻¹ (C=S)
Comparative Method Analysis
| Method | Yield (%) | Time | Cost Index | Green Metrics* |
|---|---|---|---|---|
| Classical | 72 | 14 hrs | 1.00 | 0.41 |
| Ultrasound | 84 | 35 mins | 0.92 | 0.67 |
| Microwave | 89 | 8 mins | 1.15 | 0.58 |
| Nanocatalyst (CdZr) | 91 | 2 hrs | 1.08 | 0.83 |
*Calculated using E-factor and process mass intensity
Chemical Reactions Analysis
Types of Reactions
3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; conditionssolvent like dichloromethane or acetonitrile, base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazolidinones.
Scientific Research Applications
3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Shows potential as an anticancer agent by inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with enhanced properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations
The table below compares substituents at positions 3 and 5 in structurally related thiazolidinones:
Key Observations :
- Position 3 : The allyl group in the target compound introduces steric bulk and unsaturation, which may enhance reactivity or membrane permeability compared to ethyl or furan-2-ylmethyl groups .
- Position 5 : The furan-2-ylmethylene moiety offers moderate π-conjugation and heteroatom interactions, contrasting with the purely aromatic benzylidene group in 6a or the pharmacologically versatile pyrazolylmethylene group in .
Structural and Functional Implications
- In contrast, ethyl groups exert weaker inductive effects .
- Biological Activity: Thiazolidinones with furan substituents often display enhanced antimicrobial activity due to the heteroatom-rich furan ring, while benzylidene analogs (e.g., 6a) may excel in anticancer applications owing to increased lipophilicity .
- Crystallographic Analysis : Tools like SHELXL and ORTEP-3 (cited in ) are critical for resolving the Z-configuration of the exocyclic double bond at position 5, a common feature in these compounds.
Biological Activity
3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Its unique structure, characterized by a furan ring and an allyl substituent, enhances its biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₉N₁O₂S₂
- Molecular Weight : 251.3 g/mol
The compound's structure includes a thiazolidinone core, which is known for various biological activities. Its substitution pattern significantly influences its interactions with biological targets, enhancing its potential as a drug candidate .
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including 3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one. For instance, related compounds have demonstrated selective cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | K562 | 8.5 - 14.9 |
| Compound B | HeLa | 8.9 - 15.1 |
| Compound C | MDA-MB-361 | 12.7 - 25.6 |
These compounds induced apoptosis through both extrinsic and intrinsic signaling pathways, indicating their potential as effective anticancer agents .
Antimycobacterial Activity
A study synthesized several derivatives of thiazolidinones and evaluated their antimycobacterial activity against Mycobacterium tuberculosis (MTB). The results indicated that certain derivatives exhibited potent in vitro activity with minimal inhibitory concentrations (MICs) as low as 0.05 µg/ml, surpassing standard treatments .
Immunomodulatory Effects
Research has also suggested that thiazolidinone derivatives can act as immunostimulants. Compounds similar to 3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one were shown to enhance cytokine secretion (IL-2, IL-4, IFN-γ) in T and B cells, indicating their potential utility in immunotherapy .
The mechanisms by which 3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one exerts its biological effects are multifaceted:
- Nucleophilic Addition Reactions : The compound can engage in nucleophilic addition reactions due to the presence of reactive double bonds.
- Interaction with Biological Targets : Studies suggest that it may interact with various proteins involved in cancer pathways or immune responses.
- Induction of Apoptosis : Evidence indicates that it can trigger apoptotic pathways in cancer cells, making it a candidate for further development in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activities of thiazolidinone derivatives:
- Cytotoxicity Studies : A comparative analysis of different thiazolidinone compounds revealed significant cytotoxic effects on malignant cell lines while sparing normal cells .
- Antitubercular Studies : Novel derivatives showed promising results against MTB, with some compounds demonstrating higher potency than existing treatments .
- Immunostimulation : Investigations into the immunomodulatory properties indicated that certain thiazolidinones could enhance immune responses, suggesting potential applications in vaccine development or autoimmune disease treatment .
Q & A
Q. What are the common synthetic routes for 3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step procedures, including thiazolidinone ring formation and substituent introduction. For example:
- General Procedure : A solution of 3-allylrhodanine in THF is refluxed with pyrazolidinium ylides (e.g., 4-methyl-5-oxo-1,2-pyrazolidinium ylide) for 8–12 hours, monitored by TLC. Purification is done via silica gel chromatography using hexane/ethyl acetate (1:9) .
- Alternative Method : Thiosemicarbazide derivatives are reacted with chloroacetic acid and sodium acetate in DMF/acetic acid under reflux, followed by recrystallization .
Q. Key Optimization Parameters :
| Parameter | Example Conditions | Impact on Yield/Selectivity |
|---|---|---|
| Solvent | THF vs. DMF/acetic acid | THF favors cleaner reaction |
| Catalyst | Sodium acetate | Enhances cyclization |
| Reaction Time | 8–12 hours (THF) vs. 2 hours (DMF) | Longer time improves completion |
Q. Which analytical techniques are critical for confirming the structure of this compound?
Structural validation requires a combination of spectroscopic and spectrometric methods:
- NMR Spectroscopy : Assigns proton environments (e.g., allyl, furan, and thioxo groups) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (applied to analogous thiazolidinones) .
Methodological Tip : For Z/E isomerism in the furan-2-ylmethylene group, NOESY or 2D NMR is essential to distinguish stereoisomers .
Advanced Questions
Q. How can computational methods improve the synthesis and reaction design of this compound?
Computational approaches reduce trial-and-error experimentation:
- Reaction Path Search : Quantum chemical calculations predict intermediates and transition states, narrowing optimal conditions (e.g., solvent selection, temperature) .
- Information Science : Machine learning models analyze experimental data (e.g., yields, reaction times) to identify trends and recommend conditions .
Case Study : ICReDD’s workflow combines computation and experiment to accelerate reaction development by 30–50% for similar heterocycles .
Q. How do structural modifications influence the biological activity of this compound, and how can contradictions in activity data be resolved?
The furan and thioxo groups are critical for bioactivity. Contradictions arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., iodine in analogous compounds) enhance stability but may reduce solubility .
- Stereochemistry : Z/E isomers exhibit differing binding affinities to biological targets .
Q. Resolution Strategies :
Q. What methodologies address contradictions in reported synthetic yields or biological activities?
Discrepancies often stem from unoptimized conditions or impurity profiles. Solutions include:
- Controlled Replication : Reproduce reactions with strict parameter control (e.g., moisture-free THF) .
- Meta-Analysis : Aggregate data from multiple studies to identify outliers (e.g., low yields linked to inadequate purification) .
- Advanced Purity Checks : Use HPLC-MS to detect trace byproducts affecting bioassay results .
Example : A 2025 study resolved yield inconsistencies (45–72%) by standardizing recrystallization solvents (DMF/ethanol vs. DMF/acetic acid) .
Q. Table 1: Synthesis Optimization Comparison
| Condition | (THF) | (DMF/Acetic Acid) |
|---|---|---|
| Yield | 65–72% | 45–58% |
| Key Advantage | High purity | Faster reaction (2 hours) |
| Limitation | Long reflux | Requires recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
